molecular formula C12H15N3O2S3 B2667322 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole CAS No. 1448058-53-4

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole

Cat. No.: B2667322
CAS No.: 1448058-53-4
M. Wt: 329.45
InChI Key: DRZVHZZNAQABJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a synthetic organic compound that features a thiazole ring substituted with a thiophene group and a piperazine ring bearing a methylsulfonyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone.

    Introduction of the Thiophene Group: Via a cross-coupling reaction such as Suzuki or Stille coupling.

    Attachment of the Piperazine Ring: Through nucleophilic substitution reactions.

    Methylsulfonylation: Using methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: Reduction reactions could target the thiazole or thiophene rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-phenylthiazole
  • 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(pyridin-3-yl)thiazole
  • 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(furan-3-yl)thiazole

Uniqueness

The presence of the thiophene ring in 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole may confer unique electronic properties and biological activities compared to its analogs with different aromatic substituents.

Properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)-4-thiophen-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S3/c1-20(16,17)15-5-3-14(4-6-15)12-13-11(9-19-12)10-2-7-18-8-10/h2,7-9H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZVHZZNAQABJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.